

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glaziovine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Glaziovine**, a proaporphine alkaloid with notable psychoactive properties. This document consolidates structural data, spectroscopic information, and detailed experimental protocols for its isolation and synthesis, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## **Chemical Structure and Properties**

**Glaziovine** is a tetracyclic alkaloid characterized by a spiro-fused ring system. Its core structure consists of a tetrahydroisoquinoline moiety linked to a cyclohexa-2,5-dienone ring.

Systematic IUPAC Name: 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one[1]

Table 1: Chemical and Physical Properties of **Glaziovine**[1]

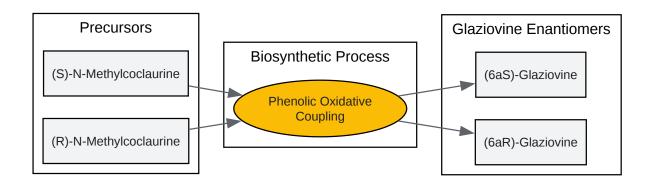


Property	Value
Molecular Formula	C18H19NO3
Molecular Weight	297.35 g/mol
CAS Number	17127-48-9
Appearance	White powder
Melting Point	234-237 °C

## **Stereochemistry and Absolute Configuration**

**Glaziovine** possesses a single chiral center at the C-6a position, giving rise to two enantiomers: (6aS)-**glaziovine** and (6aR)-**glaziovine**. The naturally occurring enantiomer, isolated from sources such as Duguetia vallicola, is the (S)-isomer, which is levorotatory ([α]D -95). The racemic mixture, denoted as (±)-**glaziovine**, has been synthesized and is often used in pharmacological studies. The absolute configuration of the natural product has been determined through spectroscopic and synthetic methods.

The biogenetic pathway to **Glaziovine** involves the phenolic oxidative coupling of N-methylcoclaurine. The stereochemistry of the resulting **Glaziovine** enantiomer is dependent on the stereochemistry of the N-methylcoclaurine precursor.



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Fig. 1: Biosynthetic relationship between N-methylcoclaurine and Glaziovine enantiomers.



## **Spectroscopic Data**

The structural elucidation of **Glaziovine** has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for (-)-**Glaziovine**.

Table 2: <sup>1</sup>H NMR Spectral Data for (-)-**Glaziovine** (in DMSO-d<sub>6</sub>)

Proton	Chemical Shift (δ, ppm)	Multiplicity
H-1	6.65	S
H-3	6.85	d
H-4	6.25	d
H-8	6.20	d
H-9	6.95	d
N-CH <sub>3</sub>	2.30	s
O-CH₃	3.75	S

Table 3: 13C NMR Spectral Data for (-)-Glaziovine

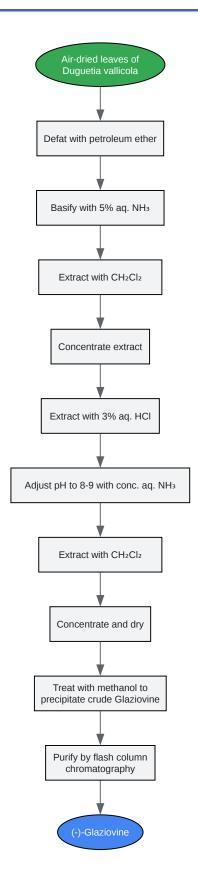


Carbon	Chemical Shift (δ, ppm)
C-1	112.5
C-1a	125.0
C-3	150.1
C-3a	120.5
C-4	145.8
C-5	45.2
C-6	55.1
C-6a	60.3
C-7	35.8
C-7a	130.2
C-8	130.5
C-9	115.6
C-10	148.2
C-11	142.7
C-12	186.5
N-CH₃	40.1
O-CH₃	56.2

# Experimental Protocols Isolation of (-)-Glaziovine from Duguetia vallicola

The following protocol describes the extraction and purification of (-)-**Glaziovine** from the leaves of Duguetia vallicola.





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Fig. 2: Workflow for the isolation and purification of (-)-Glaziovine.



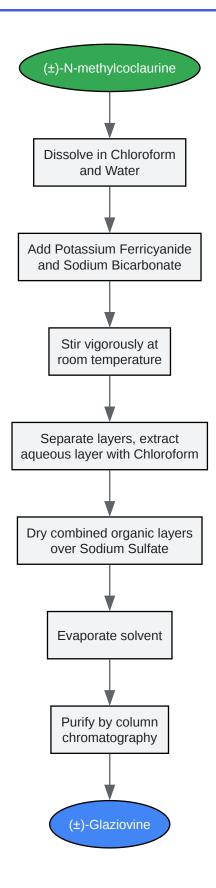
#### Methodology:

- Defatting: Air-dried and powdered leaves of Duguetia vallicola (4.50 kg) are defatted by percolation with petroleum ether.
- Basification and Extraction: The solid residue is then made basic with a 5% aqueous NH<sub>3</sub> solution and immediately extracted with CH<sub>2</sub>Cl<sub>2</sub>. The combined organic extracts are concentrated under reduced pressure.
- Acid-Base Extraction: The resulting residue is redissolved in CH<sub>2</sub>Cl<sub>2</sub> and the basic alkaloids are extracted into a 3% aqueous HCl solution. The acidic aqueous layer is then basified to pH 8-9 with concentrated aqueous NH<sub>3</sub> and the liberated alkaloids are re-extracted with CH<sub>2</sub>Cl<sub>2</sub>.
- Precipitation: The CH<sub>2</sub>Cl<sub>2</sub> extract is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The resulting brownish solid residue is treated with methanol, leading to the precipitation of a solid.
- Purification: The insoluble material is collected by filtration and purified by flash column chromatography using a solvent system of CH<sub>2</sub>Cl<sub>2</sub>/MeOH/aq. NH<sub>3</sub> (80:20:1) to afford pure (-)-Glaziovine.

## Total Synthesis of (±)-Glaziovine

The total synthesis of the racemic mixture of **Glaziovine** can be achieved through the phenolic oxidative coupling of (±)-N-methylcoclaurine.[2][3][4]





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**Fig. 3:** Key steps in the total synthesis of (±)-**Glaziovine**.



#### Methodology:

- Reaction Setup: A solution of (±)-N-methylcoclaurine in a two-phase system of chloroform and water is prepared.
- Oxidative Coupling: To this solution, an aqueous solution of potassium ferricyanide and sodium bicarbonate is added dropwise with vigorous stirring at room temperature. The reaction progress is monitored by thin-layer chromatography.
- Work-up: Upon completion, the organic layer is separated, and the aqueous layer is further
  extracted with chloroform. The combined organic extracts are washed with water and dried
  over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the resulting residue is
  purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g.,
  a gradient of chloroform and methanol) to yield (±)-Glaziovine.

## **Structural Elucidation Methodologies**

#### 4.3.1 NMR Spectroscopy

- Sample Preparation: A 20 mg sample of **Glaziovine** is dissolved in 1 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). 0.7 mL of this solution is transferred to a 5 mm NMR tube.
- ¹H and ¹³C NMR: 1D and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Data Analysis: The structure and stereochemistry are confirmed by analyzing the chemical shifts, coupling constants, and through-space correlations observed in the various NMR experiments.

#### 4.3.2 X-ray Crystallography

 Crystallization: Single crystals of Glaziovine suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).



- Data Collection: A selected crystal is mounted on a goniometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F<sup>2</sup>. The absolute configuration can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

### Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to the proaporphine alkaloid **Glaziovine**. The information presented herein is intended to support further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The provided experimental protocols offer a foundation for the isolation and synthesis of **Glaziovine**, facilitating its availability for scientific investigation.

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